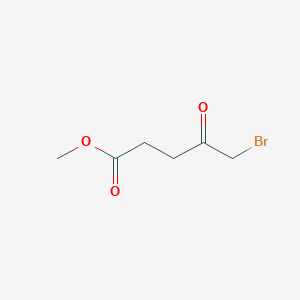
Methyl 5-bromo-4-oxopentanoate
Overview
Description
Methyl 5-bromo-4-oxopentanoate is an organic compound with the molecular formula C6H9BrO3. It is a brominated ester, often used as an intermediate in organic synthesis. The compound is known for its reactivity, making it a valuable reagent in various chemical reactions.
Mechanism of Action
Target of Action
Methyl 5-bromo-4-oxopentanoate is a chemical compound used in the synthesis of other organic compounds The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known to be used in the synthesis of other organic compounds . The compound’s interaction with its targets and the resulting changes are subject to further scientific investigation.
Biochemical Pathways
It is known to be used in the synthesis of other organic compounds , which suggests that it may play a role in various biochemical reactions
Result of Action
As a chemical used in the synthesis of other organic compounds , its effects would largely depend on the specific reactions it is involved in and the resulting compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to be stored in an inert atmosphere at 2-8°C . This suggests that temperature and atmospheric conditions could potentially influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
Methyl 5-bromo-4-oxopentanoate plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as hydroxylamine and hydrazine, facilitating the formation of oximes and hydrazones through nucleophilic addition reactions. These interactions are crucial in the study of aldehydes and ketones, as they provide insights into the reactivity and stability of these functional groups .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, this compound has been shown to affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites, thereby altering their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under inert atmospheric conditions at temperatures between 2-8°C . Over extended periods, it may degrade, leading to changes in its biochemical activity. Long-term studies in vitro and in vivo have demonstrated that this compound can have lasting effects on cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular processes. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. It can affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism. The compound’s interactions with enzymes such as hydroxylamine and hydrazine are particularly important in understanding its role in metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are critical for its biochemical activity and its effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can exert its effects on cellular function. Understanding the subcellular localization of this compound is essential for elucidating its role in biochemical processes and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-bromo-4-oxopentanoate can be synthesized through several methods. One common route involves the bromination of methyl levulinate. The reaction typically uses bromine (Br2) in the presence of a solvent like acetic acid. The reaction conditions often require controlled temperatures to ensure the selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-4-oxopentanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or aldehyde.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
- Substitution reactions yield various substituted pentanoates.
- Reduction reactions produce alcohols or aldehydes.
- Oxidation reactions result in carboxylic acids .
Scientific Research Applications
Methyl 5-bromo-4-oxopentanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 5-bromo-4-oxopentanoate can be compared with other brominated esters and ketones:
Methyl 4-bromo-3-oxopentanoate: Similar structure but different bromination position.
Ethyl 5-bromo-4-oxopentanoate: Similar reactivity but different ester group.
5-Bromo-4-oxopentanoic acid: Similar reactivity but different functional group (acid instead of ester).
Uniqueness: this compound is unique due to its specific bromination position and ester functionality, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 5-bromo-4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO3/c1-10-6(9)3-2-5(8)4-7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQDWNOSVDUIAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431841 | |
| Record name | methyl 5-bromolevulinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53856-93-2 | |
| Record name | methyl 5-bromolevulinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-bromo-4-oxopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(2E)-2-(3-methylbenzylidene)hydrazinyl]carbonyl}benzoic acid](/img/structure/B1365905.png)
![2-({2-[(5-Nitro-2-thienyl)methylene]hydrazino}carbonyl)benzoic acid](/img/structure/B1365907.png)
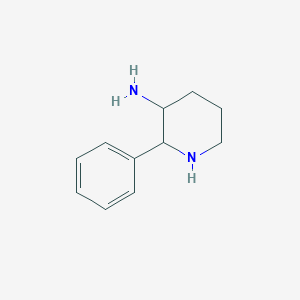

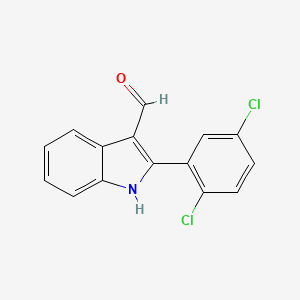
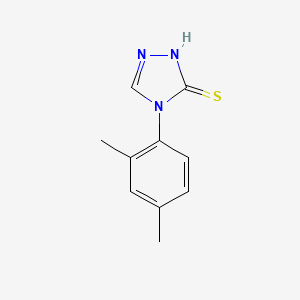
![2-[2-(N-(2-carboxycyclohexanecarbonyl)anilino)ethyl-phenylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365928.png)

![2-[(Hexadecylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1365932.png)

![5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1365940.png)
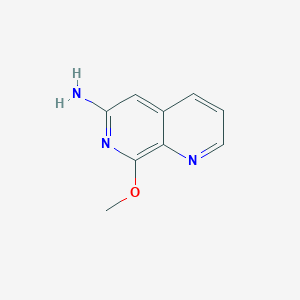
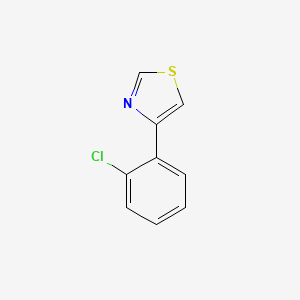
![2-[[3-[(3-chlorophenyl)carbamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1365953.png)
